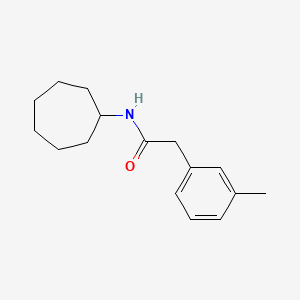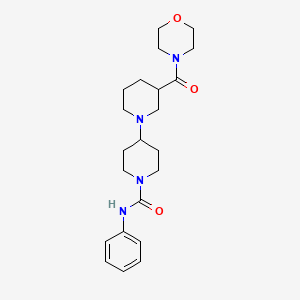![molecular formula C19H30ClNO3 B5422700 Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5422700.png)
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethylphenoxy group attached to the piperidine ring via a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or hydrogenation of pyridine derivatives.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-[3-(4-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride .
- Ethyl 1-[3-(4-benzyloxyphenoxy)propyl]piperidine-4-carboxylate .
Uniqueness
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying biological mechanisms .
Propiedades
IUPAC Name |
ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-16-8-5-6-9-18(16)23-15-7-12-20-13-10-17(11-14-20)19(21)22-4-2;/h5-6,8-9,17H,3-4,7,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSBFYBCNWOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCC(CC2)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5422620.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B5422621.png)
![(4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5422632.png)
![7-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5422638.png)
![4-[3-(1H-imidazol-2-yl)benzoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5422647.png)

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422658.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a][1,3]benzimidazole-3-carbaldehyde](/img/structure/B5422659.png)

![3-[(2,5-DIFLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5422678.png)
![N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5422683.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5422685.png)
![2-[4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5422693.png)

